![molecular formula C15H18N4 B2850269 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 866131-85-3](/img/structure/B2850269.png)
3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups including a pyrrole ring and a pyrazolo[3,4-b]pyridine ring. The presence of these rings suggests that the compound may exhibit aromatic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyrazolo[3,4-b]pyridine rings in separate steps, followed by their connection via a carbon-carbon bond formation reaction . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrazolo[3,4-b]pyridine rings, both of which are heterocyclic aromatic rings. The pyrrole ring contains a nitrogen atom, while the pyrazolo[3,4-b]pyridine ring contains two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nature of the pyrrole and pyrazolo[3,4-b]pyridine rings. These rings could potentially undergo electrophilic aromatic substitution reactions . Additionally, the presence of the methyl groups could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the methyl groups could potentially increase the compound’s hydrophobicity .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolopyrazine derivatives, including the compound , have shown significant antimicrobial activities . They can be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory medications.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . They could be used in the creation of new antiviral drugs.
Antifungal Activity
These compounds have shown antifungal properties . This suggests their potential use in the development of antifungal medications.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . They could be used in the creation of new antioxidant drugs.
Antitumor Activity
These compounds have shown antitumor properties . This suggests their potential use in the development of antitumor medications.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have exhibited kinase inhibitory activities . They could be used in the creation of new kinase inhibitory drugs.
Drug Discovery Research
The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . It can be used to design and synthesize new leads to treat various diseases.
Propriétés
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-1,4,6-trimethylpyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-9-8-10(2)16-14-13(9)15(17-18(14)5)19-11(3)6-7-12(19)4/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOGRGIGCBXFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NN(C3=C2C(=CC(=N3)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2850188.png)
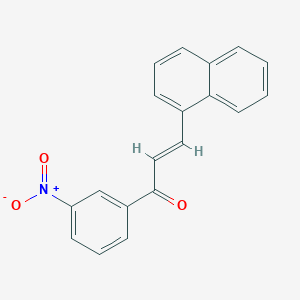
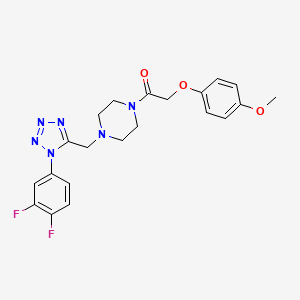
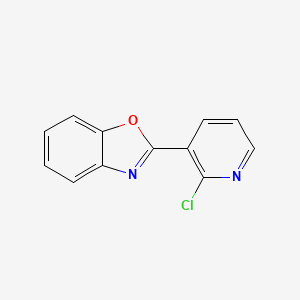
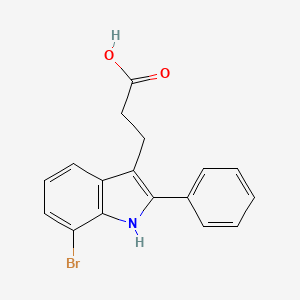
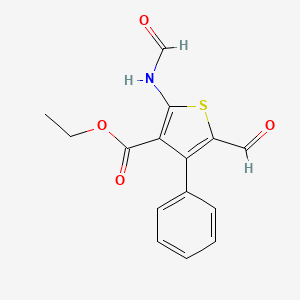
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2850201.png)
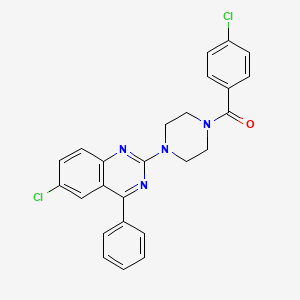
![3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2850205.png)
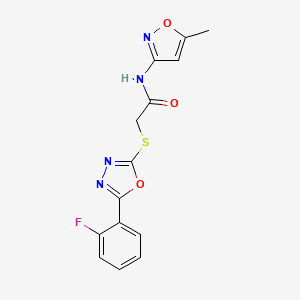
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2850207.png)

